3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide
CAS No.: 899996-25-9
Cat. No.: VC5002299
Molecular Formula: C17H15N3O6S
Molecular Weight: 389.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899996-25-9 |
|---|---|
| Molecular Formula | C17H15N3O6S |
| Molecular Weight | 389.38 |
| IUPAC Name | N-(2-methyl-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H15N3O6S/c1-11-10-12(20(23)24)6-7-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) |
| Standard InChI Key | TZCMMRWBSXZPOJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
Structural Elucidation and Molecular Properties
Core Heterocyclic Framework
The benzo[d]isothiazole ring system forms the foundation of this compound, featuring a sulfur and nitrogen atom within a bicyclic structure. The 1,1-dioxido group (sulfone) at position 1 and the 3-oxo moiety at position 3 introduce electron-withdrawing effects, polarizing the ring and enhancing its electrophilic character. The propanamide linker at position 2 connects the heterocycle to a 2-methyl-4-nitrophenyl group, which contributes steric bulk and electronic diversity.
Spectroscopic Characterization
Key spectral data inferred from related compounds include:
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Infrared (IR): Strong absorption at ~1700 cm⁻¹ (C=O stretch of amide), ~1350 cm⁻¹ (asymmetric S=O stretch), and ~1150 cm⁻¹ (symmetric S=O stretch).
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Nuclear Magnetic Resonance (NMR):
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves three primary stages, as outlined in patent literature and chemical databases :
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Formation of Benzo[d]isothiazole-1,1-dioxide-3-one:
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Starting Material: 2-mercaptobenzoic acid
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Reaction: Oxidation with hydrogen peroxide (H₂O₂) in acetic acid to form the sulfone.
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Conditions: 60°C, 12 hours, yielding 85–90%.
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Propanamide Linker Installation:
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Coupling with 2-Methyl-4-nitroaniline:
Optimization Challenges
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Nitro Group Stability: The 4-nitro substituent necessitates inert atmospheres to prevent reduction during synthesis.
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Stereoelectronic Effects: The methyl group ortho to the amide linkage hinders rotational freedom, influencing crystallization behavior .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient benzoisothiazole ring undergoes regioselective substitution at position 5 or 7 when treated with nitrating or halogenating agents. For example, bromination with Br₂/FeBr₃ yields 5-bromo derivatives, useful in cross-coupling reactions.
Amide Bond Reactivity
The propanamide linker participates in:
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Hydrolysis: Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding 3-(benzisothiazolyl)propanoic acid and 2-methyl-4-nitroaniline.
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Nucleophilic Displacement: Thiols or amines substitute the amide group under Mitsunobu conditions (DIAD, PPh₃) .
Redox Transformations
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., acylation, sulfonylation) .
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Sulfone Reduction: LiAlH₄ reduces the sulfone to a thioether, though this deactivates the heterocycle.
Pharmacological and Industrial Applications
κ-Opioid Receptor (KOR) Modulation
Structural analogs documented in patent AU2013230425B2 demonstrate high affinity for KOR (Ki = 0.8–2.3 nM), suggesting potential analgesic applications . The nitro group may enhance blood-brain barrier permeability, while the sulfone improves metabolic stability .
Materials Science Applications
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Polymer Additives: Sulfone-containing compounds act as flame retardants by releasing sulfur dioxide during thermal decomposition.
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Coordination Chemistry: The amide and sulfone groups chelate metal ions, forming complexes with catalytic activity in oxidation reactions.
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